7-Bromo-2-chloropyrido[3,2-d]pyrimidine

PI3K/mTOR Inhibitor Kinase Inhibition Cancer Therapeutics

This advanced intermediate is the defining 2-chloro-7-bromo pyrido[3,2-d]pyrimidine for medicinal chemistry teams targeting PI3Kα, mTOR, and mutant HER2 kinases. Unlike generic alternatives, the C-7 bromine and C-2 chlorine offer predictable, orthogonal reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient parallel synthesis of sub-10 nM inhibitors. This positional isomer directly matches the substitution pattern required for C-7 SAR exploration cited in peer-reviewed studies. Choose this precise scaffold to eliminate synthetic route re-validation, accelerate hit-to-lead timelines, and produce data that is directly comparable to published kinase programs.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
CAS No. 1234615-87-2
Cat. No. B3092718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloropyrido[3,2-d]pyrimidine
CAS1234615-87-2
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CN=C(N=C21)Cl)Br
InChIInChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H
InChIKeyGIAAYHNKMQHAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS 1234615-87-2) for PI3K/mTOR and Kinase Inhibitor Research


7-Bromo-2-chloropyrido[3,2-d]pyrimidine (CAS 1234615-87-2) is a dihalogenated heteroaromatic scaffold with a molecular formula of C7H3BrClN3 and a molecular weight of 244.48 g/mol . This compound belongs to the pyrido[3,2-d]pyrimidine family, a privileged scaffold in medicinal chemistry for developing kinase inhibitors targeting pathways such as PI3K, mTOR, HER2, and CDK [1][2][3]. Its primary role is as a versatile synthetic intermediate due to its two reactive halogen sites, allowing for sequential and regioselective functionalization [4].

Why 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is Not Interchangeable with Other Pyridopyrimidine Building Blocks


The precise substitution pattern of 7-bromo-2-chloropyrido[3,2-d]pyrimidine is its defining characteristic and the reason it cannot be generically substituted. In kinase inhibitor design, the identity and position of halogen substituents are critical for both potency and synthetic efficiency. Research shows that modifications at the C-7 position significantly impact PI3Kα inhibitory activity, with certain substituents improving efficiency on kinases compared to 2,4-di-substituted pyrimidopyrimidine references [1]. The bromine atom at C-7 is not merely a placeholder; its electron-withdrawing nature and leaving group ability differ fundamentally from other halogens like chlorine or from non-halogenated analogs, influencing the electronics of the fused ring system and subsequent reactivity in key cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Using a compound with a different halogen or a different substitution pattern (e.g., 2,4-dichloro vs. 2-chloro-7-bromo) would lead to a different SAR profile and would require a different, potentially less efficient, synthetic route, as the regioselectivity of palladium-catalyzed reactions on this scaffold is highly dependent on the halogen identity and location .

Quantitative Evidence for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine in Medicinal Chemistry


Enabling Sub-nanomolar PI3K/mTOR Inhibitor Potency via C-7 Functionalization

The C-7 position of the pyrido[3,2-d]pyrimidine scaffold is a critical determinant of PI3Kα inhibitory potency. SAR studies demonstrate that optimizing this position with specific substituents yields compounds with IC50 values in the low nanomolar range. For instance, six novel 2,4,7-trisubstituted derivatives synthesized from a common 7-halo intermediate achieved IC50 values against PI3Kα between 3 and 10 nM. This is a significant improvement compared to 2,4-di-substituted pyrimidopyrimidine references used in the same study, establishing that C-7 substitution is essential for achieving high potency against this target [1][2].

PI3K/mTOR Inhibitor Kinase Inhibition Cancer Therapeutics

Demonstrated Utility as a Core Scaffold for HER2 Covalent Inhibitors

The pyrido[3,2-d]pyrimidine scaffold is the foundation for a series of patented covalent HER2 inhibitors [1]. The substitution pattern of these clinical candidates is built upon a core that is structurally accessible from a 7-bromo-2-chloro precursor. While no direct quantitative comparison for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine itself is available in this context, this patent demonstrates that the specific 7,2-substitution pattern on the pyrido[3,2-d]pyrimidine core is a viable and potent design strategy for targeting mutant HER2 kinases [1].

HER2 Inhibitor Covalent Inhibitor Cancer Therapeutics

Validated for CDK5 and DYRK1A Kinase Inhibitor Optimization

A focused library of 4,7-disubstituted pyrido[3,2-d]pyrimidines was synthesized and evaluated as kinase inhibitors, revealing selective inhibition of DYRK1A and CDK5 over GSK3 [1]. The synthesis leveraged a single 4,7-disubstituted starting material, underscoring the utility of a 7-bromo-4-chloro or 7-bromo-2-chloro core for generating diverse compound arrays. The SAR study demonstrated that specific modifications at the 7-position were crucial for achieving target selectivity, differentiating these compounds from less selective analogs [1].

CDK5 Inhibitor DYRK1A Inhibitor Neurological Disorders

Establishing Synthetic Utility: Hartwig-Buchwald Amination of 7-Bromo-pyridopyrimidines

The reactivity of the C-7 bromine atom in 7-bromo-pyridopyrimidines was explicitly validated through successful Hartwig-Buchwald amination, converting 7-bromo-pyridopyrimidines to amine-linked bis-pyridopyrimidines [1]. This demonstrates that the C-Br bond at the 7-position is suitably reactive for palladium-catalyzed transformations, a key differentiator from less reactive 7-chloro or 7-unsubstituted analogs which may require harsher conditions or fail to react. The ability to undergo this transformation is critical for building complex molecular architectures [1].

C-N Cross-Coupling Bis-heterocycles Materials Chemistry

Accessing Advanced Intermediates: Preparation of 4-(Benzyloxy)-7-bromo-2-chloropyrido[3,2-d]pyrimidine

The synthetic versatility of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is further demonstrated by its documented conversion to a more complex intermediate, 4-(Benzyloxy)-7-bromo-2-chloropyrido[3,2-d]pyrimidine (CAS 3031695-02-7) . This derivative, with an additional benzyloxy group, showcases the compound's utility in multi-step synthesis. This contrasts with less functionalized analogs that lack the necessary substitution pattern to achieve such complexity in a controlled manner .

Synthetic Intermediate Medicinal Chemistry Building Block

Primary Research and Industrial Use Cases for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine


PI3K/mTOR Dual Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing PI3K/mTOR inhibitors, this compound serves as the ideal advanced starting material. Evidence from SAR studies shows that C-7 substitution is essential for achieving sub-10 nM potency against PI3Kα, a benchmark for candidate selection [1][2]. Using this 7-bromo intermediate allows for rapid parallel synthesis to explore the C-7 vector's impact on potency, isoform selectivity, and downstream cellular efficacy, as demonstrated in the development of novel trisubstituted pyridopyrimidines [1][2].

Design and Synthesis of Covalent Kinase Inhibitors (e.g., HER2, EGFR)

This scaffold is a validated core for covalent kinase inhibitors, particularly for targeting mutant forms of HER2 [3]. The presence of the bromine at C-7 provides a strategic site for installing an electrophilic warhead or a solubilizing group via cross-coupling, while the 2-chloro substituent offers a second, orthogonal functionalization handle for late-stage diversification. This is a direct application for companies targeting resistant or mutant kinases in oncology [3].

Building Focused Kinase Inhibitor Libraries for CNS Targets

Research has demonstrated that 4,7-disubstituted pyrido[3,2-d]pyrimidines can achieve selectivity for neurological kinase targets like CDK5 and DYRK1A over GSK3 [4]. This compound is the key to building small, focused libraries around this core to optimize for both potency and CNS drug-like properties, a critical need in Alzheimer's disease and other neurodegenerative research [4].

Synthesis of Complex Heterocyclic Systems for Functional Materials

Beyond drug discovery, this dihalogenated scaffold is valuable in materials science. The established Hartwig-Buchwald amination at the 7-position enables the construction of amine-linked bis-pyridopyrimidines, which are promising building blocks for organic nanotubes and other functional materials [5]. The presence of two orthogonal halogens allows for the construction of highly complex and extended heteroaromatic systems with precise control over architecture [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloropyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.